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Compound of Interest

1-(2-Chloroethyl)imidazolidin-2-
Compound Name:
one

Cat. No.: B120422

Introduction

Imidazolidinone derivatives are crucial structural motifs in many pharmaceutical compounds.
During the synthesis and storage of active pharmaceutical ingredients (APIs) containing this
moiety, process-related and degradation impurities may arise. Regulatory bodies mandate the
identification and quantification of such impurities to ensure the safety and efficacy of drug
products. This application note describes a robust reversed-phase high-performance liquid
chromatography (RP-HPLC) method for the analysis of imidazolidinone impurities, exemplified
by the determination of 1-Acetyl-2-imidazolidinone in a drug substance.[1][2] The method is
demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality
control.[1][2]

Experimental

A specific and sensitive RP-HPLC method was developed and validated for the quantitative
analysis of 1-Acetyl-2-imidazolidinone.[1] The chromatographic separation was achieved on an
Inertsil ODS-3V column (250 mm x 4.6 mm, 5 um).[1] The mobile phase consisted of a
gradient mixture of an aqueous buffer and an organic solvent.

Chromatographic Conditions
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Parameter Value

Column Inertsil ODS-3V (250 mm x 4.6 mm, 5 yum)
Mobile Phase Water and Acetonitrile

Diluent Water: Acetonitrile (95:5 v/v)[1]

Flow Rate 1.0 mL/min

Detection UV at 215 nm[1]

Injection Volume 100 pL

Column Temperature Ambient

Method Validation Summary

The developed RP-HPLC method was validated according to the International Council for

Harmonisation (ICH) guidelines.[1][3]

Validation Parameter

Result

Specificity

The method demonstrated good separation of
the impurity from the main compound and other

potential degradants.

Linearity (Range)

0.16 - 1.04 pg/mL[1][2]

Correlation Coefficient (r2) >0.999
Limit of Detection (LOD) 2.7 ppm[1]
Limit of Quantification (LOQ) 8.2 ppm[1]

Precision (%RSD)

System Precision: 0.21%]1]

Accuracy (% Recovery)

96.488% - 108.923%][2]

The method was found to be robust with small,

Robustness deliberate variations in chromatographic
conditions.
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Protocol: Determination of 1-Acetyl-2-
imidazolidinone Impurity

1. Objective

To quantify the 1-Acetyl-2-imidazolidinone impurity in a drug substance using a validated RP-
HPLC method.

2. Materials and Reagents

e 1-Acetyl-2-imidazolidinone reference standard

e Drug substance sample for analysis

o Acetonitrile (HPLC grade)

o Water (HPLC grade)

» Volumetric flasks, pipettes, and other standard laboratory glassware
¢ Analytical balance

e Sonicator

o HPLC system with UV detector (e.g., Waters HPLC System 2695 with a photodiode array
detector 2996 or equivalent)[1]

e Inertsil ODS-3V column (250 mm x 4.6 mm, 5 um)[1]
3. Preparation of Solutions
e Diluent: Prepare a mixture of Water and Acetonitrile in the ratio of 95:5 (v/v).

o Standard Stock Solution: Accurately weigh about 10.4 mg of 1-Acetyl-2-imidazolidinone
standard and transfer it to a 20 mL volumetric flask. Add diluent, sonicate for 10 minutes to
dissolve, and make up to volume with the diluent.[1]
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o Standard Solution (4.16 pg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50 mL with
the diluent. Further dilute 1.0 mL of this solution to 25 mL with the diluent.[1]

o Sample Solution (10000 pg/mL): Accurately weigh about 250 mg of the drug substance
sample and transfer it to a 25 mL volumetric flask. Add diluent, sonicate for 10 minutes to
dissolve completely, and make up to volume with the diluent.[1]

4. Chromatographic Procedure

e Set up the HPLC system with the chromatographic conditions specified in the Application
Note.

e Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline
is achieved.

« Inject the diluent (blank) to ensure no interfering peaks are present.

« Inject the Standard Solution in replicate (e.g., six times) to check for system suitability
(precision). The %RSD of the peak area should be less than 2.0%.

e Inject the Sample Solution.

« ldentify the 1-Acetyl-2-imidazolidinone peak in the sample chromatogram by comparing its
retention time with that of the standard.

 Integrate the peak areas and calculate the amount of 1-Acetyl-2-imidazolidinone impurity in
the sample.

5. Calculation

Calculate the percentage of 1-Acetyl-2-imidazolidinone impurity in the drug substance using
the following formula:

Where:
e Area_sample = Peak area of the impurity in the sample solution

e Area_standard = Average peak area of the impurity in the standard solution
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e Conc_standard = Concentration of the standard solution (in pg/mL)

e Conc_sample = Concentration of the sample solution (in pg/mL)
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Caption: Workflow for RP-HPLC analysis of imidazolidinone impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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